molecular formula C15H14O2 B14725175 3,5-Dimethylphenyl benzoate CAS No. 5554-28-9

3,5-Dimethylphenyl benzoate

Cat. No.: B14725175
CAS No.: 5554-28-9
M. Wt: 226.27 g/mol
InChI Key: UUNUHDBRVCYFPO-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl benzoate is an organic compound characterized by the presence of a benzoate ester linked to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl benzoate typically involves the esterification of benzoic acid with 3,5-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products:

    Oxidation: 3,5-Dimethylbenzoic acid.

    Reduction: 3,5-Dimethylphenyl methanol.

    Substitution: Various substituted 3,5-dimethylphenyl benzoates depending on the substituent introduced.

Scientific Research Applications

3,5-Dimethylphenyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl benzoate involves its interaction with various molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The pathways involved in its action can include the modulation of signal transduction pathways and the alteration of cellular processes.

Comparison with Similar Compounds

  • 4-Methylphenyl benzoate
  • 2,3-Dimethylphenyl benzoate
  • 2,4-Dimethylphenyl benzoate

Comparison: 3,5-Dimethylphenyl benzoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in various chemical reactions.

Properties

CAS No.

5554-28-9

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(3,5-dimethylphenyl) benzoate

InChI

InChI=1S/C15H14O2/c1-11-8-12(2)10-14(9-11)17-15(16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

UUNUHDBRVCYFPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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